2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
CAS No.: 61881-19-4
Cat. No.: VC20841649
Molecular Formula: C8H5ClF3N
Molecular Weight: 207.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61881-19-4 |
|---|---|
| Molecular Formula | C8H5ClF3N |
| Molecular Weight | 207.58 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-phenylethanimidoyl chloride |
| Standard InChI | InChI=1S/C8H5ClF3N/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h1-5H |
| Standard InChI Key | UKKALSJSKAHGTL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N=C(C(F)(F)F)Cl |
| Canonical SMILES | C1=CC=C(C=C1)N=C(C(F)(F)F)Cl |
Introduction
Physical and Chemical Properties
Structural Characteristics
2,2,2-Trifluoro-N-phenylacetimidoyl chloride features a central carbon atom connected to a nitrogen atom (bearing a phenyl group), a chlorine atom, and a trifluoromethyl group. This structural arrangement creates a reactive center that can participate in various chemical transformations. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the imidoyl carbon, making it susceptible to nucleophilic attack .
Physical Properties
The compound exists as a colorless liquid at room temperature with specific physical characteristics that influence its handling and applications. Table 1 summarizes the key physical properties of 2,2,2-Trifluoro-N-phenylacetimidoyl chloride.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅ClF₃N |
| Molecular Weight | 207.58 g/mol |
| Density | 1.310 g/ml |
| Boiling Point | 53.00°C (at 10.00 mmHg) |
| Storage Temperature | 2.00°C |
| Appearance | Colorless liquid |
Table 1: Physical properties of 2,2,2-Trifluoro-N-phenylacetimidoyl chloride
Spectroscopic Data
Spectroscopic analysis provides valuable information for the identification and characterization of 2,2,2-Trifluoro-N-phenylacetimidoyl chloride. Nuclear Magnetic Resonance (NMR) spectroscopy data reported in the literature includes:
-
¹H NMR (500 MHz, CDCl₃): δ 7.48-7.40 (m, 2H), 7.34-7.28 (m, 1H), 7.13-7.07 (m, 2H)
-
¹³C NMR (125 MHz, CDCl₃): δ 143.6, 132.1 (q, J = 277.1 Hz), 129.3, 127.6, 120.8, 117.0 (q, J = 43.0 Hz)
-
IR (acetone): 1506, 1260, 1093, 1055, 1012, 795, 693 cm⁻¹
-
HRMS (ESI) calculated for C₈H₆ClF₃N [M+H]⁺: 208.0135, found: 208.0136
Synthesis and Preparation
Synthetic Routes
The primary method for synthesizing 2,2,2-Trifluoro-N-phenylacetimidoyl chloride involves the conversion of N-phenyltrifluoroacetamide using appropriate chlorinating agents. This transformation effectively converts the amide functionality into an imidoyl chloride, creating a more reactive intermediate for subsequent chemical transformations .
A well-documented synthetic procedure involves the reaction of N-phenyltrifluoroacetamide with dichlorotriphenylphosphorane in the presence of triethylamine. This approach has been reported to yield the desired product with satisfactory purity and yield .
Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-phenylacetimidoyl chloride requires specific reaction conditions to ensure optimal yield and purity. A typical procedure involves:
-
Suspension of N-phenyltrifluoroacetamide (4.00 g, 21.2 mmol) and dichlorotriphenylphosphorane (17.6 g, 52.9 mmol) in acetonitrile (80 ml)
-
Addition of triethylamine (7.67 ml, 55.0 mmol)
-
Refluxing the suspension for 3 hours
-
Cooling to 0°C and filtering to remove precipitated solids (Et₃N·HCl and Ph₃PO)
-
Concentrating the filtrate under reduced pressure
-
Purification steps involving dissolution in minimal chloroform and trituration with hexanes
This procedure has been reported to yield 2,2,2-Trifluoro-N-phenylacetimidoyl chloride as a colorless liquid with a yield of approximately 61% .
Purification Methods
The purification of 2,2,2-Trifluoro-N-phenylacetimidoyl chloride typically involves a combination of filtration, trituration, and chromatographic techniques. After the initial reaction, the crude product is purified through:
-
Filtration to remove precipitated salts
-
Concentration of the filtrate under reduced pressure
-
Dissolution in minimal chloroform followed by trituration with hexanes
-
Additional filtration to remove precipitates
-
Concentration of the filtrate
-
Final purification by flash chromatography (typically using Et₂O/hexanes 1:4)
These purification steps are essential for obtaining high-purity 2,2,2-Trifluoro-N-phenylacetimidoyl chloride suitable for sensitive synthetic applications.
Applications in Organic Synthesis
As a Glycosylation Agent
One of the most significant applications of 2,2,2-Trifluoro-N-phenylacetimidoyl chloride is in carbohydrate chemistry, particularly in glycosylation reactions. The compound serves as an activating agent for converting hemiacetals into reactive glycosyl donors, which can then participate in stereoselective glycosylation reactions .
In a notable example, the compound has been employed in the synthesis of complex oligosaccharides relevant to bacterial biofilm formation. In this process, a hemiacetal is converted to its corresponding N-phenyl 2,2,2-trifluoroacetimidate donor through reaction with 2,2,2-Trifluoro-N-phenylacetimidoyl chloride in the presence of Cs₂CO₃. This activation enables subsequent glycosylation reactions with excellent stereocontrol .
Similarly, in the synthesis of cancer-associated glycosphingolipids, thioglycosides are hydrolyzed and then converted to trifluoroacetimidate donors using 2,2,2-Trifluoro-N-phenylacetimidoyl chloride. The resulting donors undergo TMSOTf-promoted glycosylation with complete α-stereoselectivity, demonstrating the utility of this reagent in constructing complex carbohydrate structures .
In Heterocyclic Chemistry
2,2,2-Trifluoro-N-phenylacetimidoyl chloride also plays a crucial role in the synthesis of fluorinated heterocyclic compounds, which are important structural motifs in medicinal chemistry. Research has demonstrated its effectiveness in the preparation of:
-
2-Fluoromethylbenzimidazoles
-
2-Fluoromethylbenzothiazoles
-
2-Fluoromethylimidazo[4,5-b]pyridines
These transformations are facilitated by the palladium-catalyzed reaction of 2,2,2-Trifluoro-N-arylacetimidoyl chlorides with appropriate diamines or aminothiophenols. The reaction proceeds via Pd-catalyzed C-Cl bond/C-N bond formation, providing high yields with good functional group tolerance .
Other Synthetic Applications
Beyond glycosylation and heterocycle synthesis, 2,2,2-Trifluoro-N-phenylacetimidoyl chloride finds application in various other synthetic transformations:
-
As a precursor for the formation of trifluoromethylated imines and amides
-
In the synthesis of fluorinated bioactive compounds
-
For the introduction of trifluoromethyl groups into organic scaffolds
-
In the preparation of specialized reagents for organic synthesis
These diverse applications highlight the versatility of 2,2,2-Trifluoro-N-phenylacetimidoyl chloride as a synthetic building block in organic chemistry.
Applications in Various Fields
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume